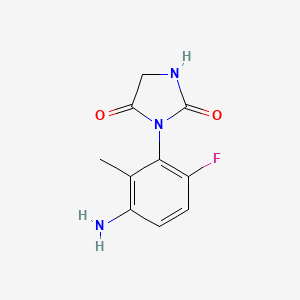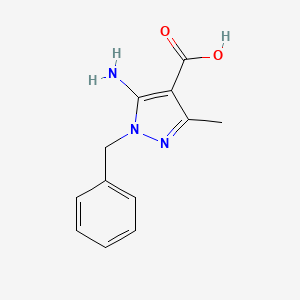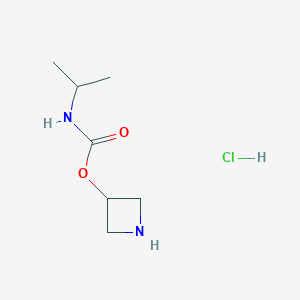
azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride
Vue d'ensemble
Description
Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is a chemical compound with the CAS Number: 1803601-99-1 . It has a molecular weight of 194.66 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is azetidin-3-yl isopropylcarbamate hydrochloride . The InChI code is 1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 194.66 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Transformation to 3-Aryl-2-(ethylamino)propan-1-ols
Research has demonstrated the transformation of certain azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, which could have potential applications in the development of new compounds with unique properties (Mollet, D’hooghe, & de Kimpe, 2011).
Antileishmanial Activity
A series of azetidin-2-ones were synthesized and found to have marked improvement in antiparasitic activity, indicating their potential as antileishmanial agents (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Synthesis of Carbapenem L-084
A study focused on the practical synthesis of azetidine derivatives for the oral carbapenem L-084, highlighting its potential in pharmaceutical applications (Isoda, Yamamura, Tamai, Kumagai, & Nagao, 2006).
Formation of Azetidine-Carborane Derivative
Research into the dehydration of N-(1,12-dicarba-closo-dodecaboran-1-yl)formamide led to the unexpected formation of an azetidine-carborane derivative, a novel compound that could have implications in various scientific fields (Schaffer, Morel, Britten, & Valliant, 2002).
Anti-Inflammatory Activity
Synthesis of new derivatives of azetidin-2-one and their potential anti-inflammatory effects were explored, showing significant results compared to indomethacin (Sharma, Maheshwari, & Bindal, 2013).
Novel Carbapenems Synthesis
Studies on the transformation of azetidin-2-ones into intermediates for novel carbapenems synthesis have been conducted, indicating their potential in drug discovery (Meegan, Waldron, Keaveny, & Neary, 1997).
Antimicrobial Activity
A series of novel 2-azetidinones were synthesized and demonstrated excellent antibacterial and antifungal activities, suggesting their application in antimicrobial treatments (Ayyash & Habeeb, 2019).
Conversion into Aziridine Derivatives
Research showed that 4-aryl-1-(2-chloroethyl)azetidin-2-ones could be converted into novel aziridine derivatives, expanding the scope of chemical transformations in synthetic chemistry (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
NAAA Inhibitors
Studies on 3-aminoazetidin-2-one derivatives led to the identification of potent inhibitors of N-acylethanolamine acid amidase (NAAA), highlighting their potential therapeutic applications for pain and inflammation (Nuzzi et al., 2016).
Anti-Filarial Potency
Synthesis of 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones and their evaluation for anti-filarial activity indicated their potential as novel anti-filarial agents (Chhajed et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
azetidin-3-yl N-propan-2-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJMMVMGOPKKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride | |
CAS RN |
1803601-99-1 | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 3-azetidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





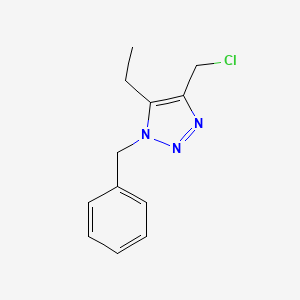


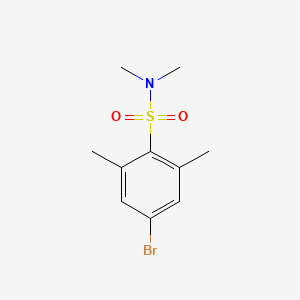
![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)



